molecular formula C7H5F4NO2S B12856724 2-Fluoro-4-(trifluoromethylsulphonyl)aniline

2-Fluoro-4-(trifluoromethylsulphonyl)aniline

Cat. No.: B12856724
M. Wt: 243.18 g/mol
InChI Key: LZYAUQOQVYVYKP-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethylsulphonyl)aniline is an organic compound with the molecular formula C7H5F4NO2S It is a fluorinated aniline derivative, characterized by the presence of both a fluorine atom and a trifluoromethylsulphonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(trifluoromethylsulphonyl)aniline typically involves the introduction of the fluorine and trifluoromethylsulphonyl groups onto an aniline precursor. One common method involves the following steps:

    Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to form the corresponding amine.

    Fluorination: The amine is subjected to fluorination to introduce the fluorine atom at the desired position.

    Sulphonylation: Finally, the trifluoromethylsulphonyl group is introduced through a sulphonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethylsulphonyl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethylsulphonyl groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles. Conditions often involve the use of solvents like dichloromethane or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction can lead to the formation of different functional groups.

Scientific Research Applications

2-Fluoro-4-(trifluoromethylsulphonyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethylsulphonyl)aniline depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine and trifluoromethylsulphonyl groups can enhance the compound’s binding affinity and selectivity, as well as its metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylaniline: Similar structure but with a methyl group instead of the trifluoromethylsulphonyl group.

    4-Fluoro-2-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group instead of the trifluoromethylsulphonyl group.

    4-(Trifluoromethylsulfonyl)aniline: Similar structure but without the fluorine atom.

Uniqueness

2-Fluoro-4-(trifluoromethylsulphonyl)aniline is unique due to the combination of the fluorine and trifluoromethylsulphonyl groups, which impart distinct chemical properties such as increased electronegativity and steric hindrance. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H5F4NO2S

Molecular Weight

243.18 g/mol

IUPAC Name

2-fluoro-4-(trifluoromethylsulfonyl)aniline

InChI

InChI=1S/C7H5F4NO2S/c8-5-3-4(1-2-6(5)12)15(13,14)7(9,10)11/h1-3H,12H2

InChI Key

LZYAUQOQVYVYKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)F)N

Origin of Product

United States

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